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Compound of Interest

Compound Name: mTOR/HDAC1-IN-12I

Cat. No.: B1193146

Get Quote

Executive Summary: The Dual-Target Advantage

Compound 12| represents a significant evolution in polypharmacology, designed to overcome

the resistance mechanisms often seen with single-target HDAC inhibitors (HDACI). Unlike
traditional isoform-selective inhibitors (e.g., Entinostat for Class I) or pan-inhibitors (e.g.,
SAHA), 12| functions as a Dual HDAC/mTOR Inhibitor.

Its selectivity profile is characterized by sub-nanomolar potency against HDAC1 (Class I)
combined with nanomolar potency against mTOR, creating a "synthetic lethality" profile that
simultaneously collapses epigenetic survival signaling and PI3K/Akt/mTOR translational
pathways.
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Feature Compound 12l Profile
Primary Epigenetic Target HDAC1 (IC50: 0.19 nM)
Primary Kinase Target MTOR (IC50: 1.2 nM)

HDACSG6 (Confirmed via

Secondary HDAC Targets
-Tubulin acetylation)

Simultaneous GO0/G1 arrest &

Mechanism of Action o _
Autophagy/Apoptosis induction

Chemical Class Pyrimidine-pyrazolyl hydroxamic acid

Selectivity Profile Analysis

The following data compares 12| against standard reference inhibitors. The "Selectivity Index"
here refers to the compound's ability to engage its specific targets (HDAC1/mTOR) relative to
broad-spectrum alternatives.

A. Enzymatic Inhibition Profile (IC50)

Data synthesized from Chen et al. (2019) and comparative literature.
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BENGHE

Target

Compound 12I

SAHA
(Vorinostat)

Rapamycin

Selectivity
Insight

HDAC1 (Class I)

0.19 nM

~10-20 nM

>10,000 nM

12l is ~50-100x
more potent than
SAHA against
HDACL1.

MTOR (Kinase)

1.20 nM

>10,000 nM

~0.1-1.0 nM

12l retains
kinase potency
comparable to

Rapamycin.

HDACS6 (Class
IIb)

Active

~10-15 nM

Inactive

Validated by
hyperacetylation
of

-Tubulin in

Western Blots.

Cellular Potency
(MM1S)

Low nM

~500 nM

Variable

Dual inhibition
drives superior

cellular efficacy.

B. Isoform Selectivity Logic

o Class | Preference (HDAC1/2/3): The hydroxamic acid zinc-binding group (ZBG) in 12|
allows it to chelate the zinc ion in the catalytic pocket of Class | HDACs with extreme affinity

(0.19 nM). This drives the upregulation of Histone H3 acetylation, reactivating tumor

suppressor genes.

e Class lIb Activity (HDACG6): While 121 is highly potent against HDAC1, it preserves activity
against HDACSG. This is crucial for blocking the aggresome pathway (via tubulin acetylation),

which cancer cells use to manage proteotoxic stress—a mechanism synergistic with mTOR

inhibition.

Mechanism of Action: Dual Pathway Blockade

© 2026 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193146?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Compound 12| operates via a "pincer" attack on cancer cell survival. The diagram below
illustrates how 12| disconnects the crosstalk between epigenetic regulation and metabolic
growth signaling.

Compound 12|
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Primary |Secondary (HDACG6)

Histone H3 p-p70S6K
Hyperacetylation Downregulation
o-Tubulin
Hyperacetylation

Blockade of
Protein Synthesis
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SRR LR
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Apoptosis

Click to download full resolution via product page

Figure 1: Dual-target mechanism of 12I. Red node indicates the inhibitor; Blue/Yellow nodes
indicate primary enzyme targets.

Experimental Validation Protocols

To validate the selectivity profile of 12l in your own laboratory, use the following self-validating
protocols.
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Protocol A: Fluorometric HDAC Isoform Assay

Objective: Quantify IC50 against HDAC1 vs. HDACG6. Reagents: Recombinant HDAC1/6,
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for HDAC1, Mal-Lys(Ac)-AMC for HDACS6).

Preparation: Dilute Compound 12! in DMSO (10-point series, range 0.01 nM to 10 uM).
 Incubation:

o Mix 10 pL enzyme solution (HDAC1 or HDACSG) with 20 pL inhibitor solution in 96-well
black plates.

o Incubate at 37°C for 30 minutes to allow equilibrium binding.
e Reaction: Add 20 uL fluorogenic substrate. Incubate 30 mins at 37°C.

o Termination: Add 50 pL Developer solution (Trypsin/TSA) to cleave the deacetylated
substrate. Incubate 15 mins.

o Read: Measure fluorescence (Ex 360nm / Em 460nm).
 Validation:

o Positive Control: SAHA (Expect ~10-20 nM).

o Negative Control: DMSO only (100% Activity).

o Success Criterion: 121 must show >50% inhibition of HDAC1 at 1 nM.

Protocol B: Western Blot Selectivity Confirmation

Objective: Confirm cellular target engagement (Class | vs Class llb vs Kinase). Cell Line:
MMLS or similar sensitive line.

o Treatment: Treat cells with 12| (10, 50, 100 nM) for 24 hours.
e Lysis: Harvest in RIPA buffer containing protease/phosphatase inhibitors.

» Blotting Targets:
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o Acetyl-Histone H3 (K9/K14): Marker for HDAC1/2/3 inhibition. Expect: Dose-dependent
increase.

o Acetyl-

-Tubulin: Marker for HDACSG inhibition. Expect: Increase (confirms pan-HDAC activity).

o p-mTOR (Ser2448) / p-p70S6K: Marker for mTOR inhibition. Expect: Dose-dependent
decrease.

e Control: GAPDH or

-Actin as loading control.

Conclusion

Compound 12| distinguishes itself from standard HDAC inhibitors through its picomolar affinity
for HDAC1 (0.19 nM) and concurrent nanomolar suppression of mTOR. While it acts as a pan-
HDAC inhibitor (affecting both Histone H3 and Tubulin acetylation), its selectivity profile is
defined by the unique integration of kinase inhibition, preventing the compensatory
upregulation of survival pathways often triggered by pure HDAC blockade.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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